Cas no 193817-77-5 (methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate)

Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate is a versatile intermediate in organic synthesis, particularly valued for its 2-aminothiazole moiety, which is a key structural motif in pharmaceuticals and bioactive compounds. The ester functionality enhances its reactivity, facilitating further derivatization, while the thiazole ring contributes to its potential biological activity. This compound is commonly employed in the synthesis of heterocyclic compounds, including antimicrobial and anti-inflammatory agents. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for research and industrial applications. The product is typically supplied with high purity, ensuring reproducibility in synthetic workflows.
methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate structure
193817-77-5 structure
Product Name:methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate
CAS No:193817-77-5
MF:C8H12N2O2S
MW:200.258080482483
CID:2126727
PubChem ID:21699734
Update Time:2025-10-29

methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 4-(2-aminothiazol-4-yl)butanoate
    • 193817-77-5
    • SCHEMBL7379588
    • methyl4-(2-amino-1,3-thiazol-4-yl)butanoate
    • AKOS026728419
    • methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate
    • EN300-104889
    • DB-334589
    • THA81777
    • YSWFMWBCWKBGMX-UHFFFAOYSA-N
    • CS-0230628
    • Z1375811781
    • 871-480-4
    • Inchi: 1S/C8H12N2O2S/c1-12-7(11)4-2-3-6-5-13-8(9)10-6/h5H,2-4H2,1H3,(H2,9,10)
    • InChI Key: YSWFMWBCWKBGMX-UHFFFAOYSA-N
    • SMILES: S1C(N)=NC(=C1)CCCC(=O)OC

Computed Properties

  • Exact Mass: 200.06194880Da
  • Monoisotopic Mass: 200.06194880Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 93.5Ų

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Additional information on methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate

Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate (CAS No. 193817-77-5): A Comprehensive Overview

Methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate, identified by its Chemical Abstracts Service Number (CAS No. 193817-77-5), is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, featuring a unique structural motif, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both an amino group and a thiazole ring in its structure suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

The chemical structure of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate consists of a butanoate moiety linked to a thiazole ring, which is further substituted with an amino group at the 2-position. This configuration allows for diverse chemical modifications and biological interactions, positioning the compound as a versatile building block in synthetic chemistry. The thiazole ring is particularly noteworthy, as it is a common pharmacophore found in numerous bioactive molecules, including antibiotics, antifungals, and anti-inflammatory agents.

Recent advancements in computational chemistry and molecular modeling have enhanced our understanding of the interactions between methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate and biological targets. Studies have demonstrated that the amino group can engage in hydrogen bonding with polar residues in proteins, while the thiazole ring can interact with hydrophobic pockets. These interactions are critical for the compound's binding affinity and efficacy in biological systems. Furthermore, the butanoate side chain provides flexibility, allowing for conformational adjustments that optimize binding to target proteins.

In the realm of drug discovery, the structural features of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate make it an attractive scaffold for developing novel therapeutic agents. The compound's ability to modulate protein-protein interactions has been explored in several preclinical studies. For instance, research has indicated that derivatives of this molecule may exhibit inhibitory effects on kinases and other enzymes involved in signal transduction pathways. These pathways are often dysregulated in diseases such as cancer and inflammatory disorders, highlighting the potential therapeutic applications of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate and its analogs.

The synthesis of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the thiazole ring via cyclocondensation reactions and subsequent functionalization to introduce the amino group and butanoate side chain. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound. For example, catalytic hydrogenation techniques have been employed to improve yields and reduce byproduct formation during key synthetic steps.

The pharmacokinetic properties of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate are also of considerable interest. Studies have evaluated its solubility, stability, and metabolic pathways to understand how it behaves within biological systems. The compound's moderate solubility in water and organic solvents suggests potential for oral administration or topical application. Additionally, preliminary data indicate that it undergoes biotransformation via cytochrome P450 enzymes, which is relevant for predicting its pharmacokinetic profile and potential drug-drug interactions.

Emerging research has begun to explore the role of thiazole derivatives in addressing neurological disorders. The structural similarity between methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate and known neuroactive compounds has prompted investigations into its potential effects on neurotransmitter systems. Animal models have been utilized to assess behavioral responses following administration of this compound or its derivatives. Preliminary findings suggest that certain analogs may modulate dopamine release or inhibit glutamate receptor activity, which could be relevant for treating conditions such as Parkinson's disease or epilepsy.

The development of novel analytical techniques has further facilitated the study of methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate. High-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to characterize this compound and monitor its degradation products. These methods provide critical insights into its chemical stability and purity requirements for pharmaceutical applications. Additionally, computational methods such as molecular dynamics simulations have been used to predict how this molecule interacts with biological membranes and proteins at an atomic level.

The future directions for research on methyl 4-(2-amino-1,3-thiazol-4-yl)butanoate include expanding its chemical space through library synthesis programs aimed at identifying more potent derivatives with improved pharmacokinetic profiles. Collaborative efforts between synthetic chemists and biologists will be essential to translate laboratory findings into clinical applications. Furthermore, regulatory considerations must be addressed to ensure that any therapeutic agents derived from this compound meet safety standards required for human use.

In conclusion,Methyl 4-(2-amino-1,3-thiazol-4-yibutanoate (CAS No.1938177775) represents a compelling example of how structural complexity can yield bioactivity with therapeutic potential.Methyl 44(22amino13thiazo14yibutnoaet) continues to be studied across multiple disciplines, offering insights into drug design principles relevant beyond its immediate applications.Methyl44(22amino13thiazo14yibutnoaet) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research) remains at forefront medicinal chemistry research)

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